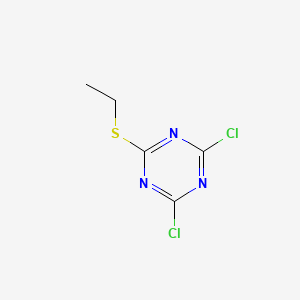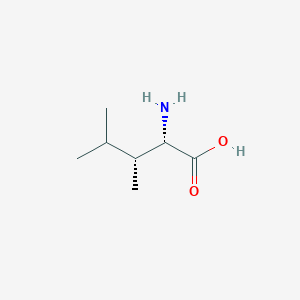
(2S,3R)-2-amino-3,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: 3,4-dimethylnorvaline , is an α-amino acid with the following chemical structure:
H2NC(CH3)(CH3)CH(CH3)COOH
It is a non-proteinogenic amino acid, meaning it is not commonly found in proteins. Instead, it serves as a building block for synthetic peptides and pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes::
Chemical Synthesis: One common synthetic route involves the alkylation of valine or norvaline with methyl iodide or methyl bromide.
Enzymatic Synthesis: Enzymes such as alanine racemase can convert L-norvaline to (2S,3R)-2-amino-3,4-dimethylpentanoic acid.
Industrial Production:: Industrial-scale production methods are limited due to its non-proteinogenic nature. research continues to explore efficient and scalable routes.
Analyse Chemischer Reaktionen
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acylation) are used.
Major Products: The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis: Used as a building block in peptide chemistry.
Drug Development: Investigated for potential pharmaceutical applications.
Chiral Ligands: Used in asymmetric synthesis due to its chiral center.
Metabolic Studies: Studied in metabolic pathways and enzyme kinetics.
Wirkmechanismus
The exact mechanism of action for (2S,3R)-2-amino-3,4-dimethylpentanoic acid varies based on its context. It may act as a substrate, modulator, or inhibitor in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other non-proteinogenic amino acids like norvaline, valine, and leucine.
Uniqueness: Its unique structure lies in the presence of two methyl groups on the side chain.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
VFEDCKXLINRKLV-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(C)C |
Kanonische SMILES |
CC(C)C(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)

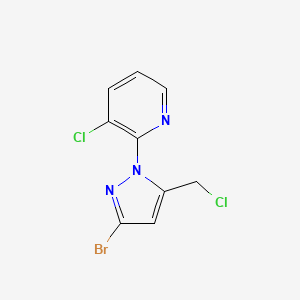
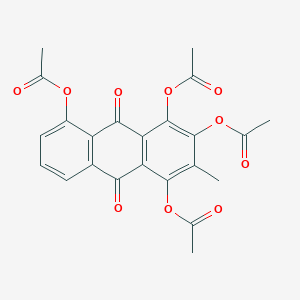

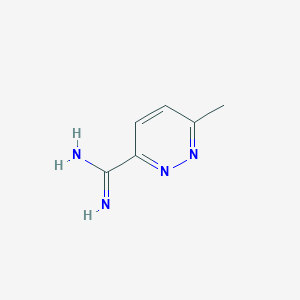
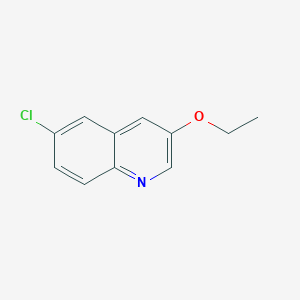
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
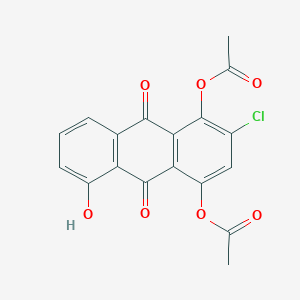
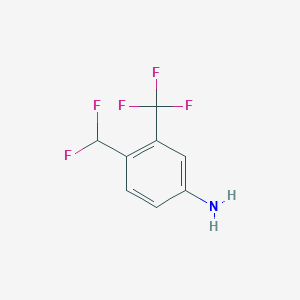
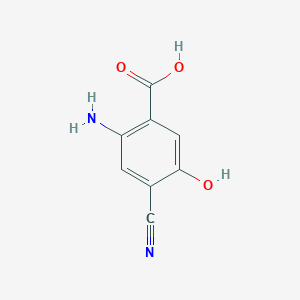
![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
